Succinamic acid derivatives are a class of organic compounds derived from succinamic acid. These derivatives often incorporate various functional groups, resulting in a wide range of properties and applications in scientific research. [, , , , , , , , , , , ]
The synthesis of fluoxetine succinamic acid involves several chemical reactions that convert fluoxetine hydrochloride into the desired succinamic acid derivative. The general approach includes:
The technical details of these methods can vary based on specific laboratory protocols and desired purity levels.
Fluoxetine succinamic acid has a complex molecular structure characterized by its functional groups, which include:
The molecular structure can be represented using chemical drawing software or databases that provide 3D models for better visualization of spatial arrangements.
Fluoxetine succinamic acid can participate in various chemical reactions typical of amides and carboxylic acids:
These reactions are significant for understanding the stability and reactivity of fluoxetine succinamic acid in different environments.
Fluoxetine functions primarily through its action as a selective serotonin reuptake inhibitor. The mechanism involves:
Clinical studies have shown that fluoxetine may take several weeks to exhibit full therapeutic effects, with some patients noticing improvements within 1-2 weeks .
Relevant data regarding these properties can often be found in pharmacological databases or material safety data sheets.
Fluoxetine succinamic acid is primarily utilized in scientific research related to mental health treatments. Its applications include:
The ongoing research into fluoxetine derivatives continues to expand potential applications in both clinical settings and pharmacological studies .
Fluoxetine Succinamic Acid is chemically designated as 4-[Methyl[3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]amino]-4-oxobutanoic acid. Its molecular formula is C21H22F3NO4, with a molecular weight of 409.40 g/mol [2] [3] [8]. The compound is recognized as Fluoxetine USP Related Compound C, indicating its role as a chromatographic reference standard for impurity identification in fluoxetine (Prozac®) formulations [3] [6]. The CAS registry number 1026723-45-4 uniquely identifies this molecule in chemical databases [2] [8].
Structurally, it features a succinic acid moiety conjugated to the secondary amine of fluoxetine via an amide bond. This modification differentiates it from fluoxetine hydrochloride (the active pharmaceutical ingredient), which contains a protonated amine. The SMILES notation (CN(CCC(OC1=CC=C(C=C1)C(F)(F)F)C2=CC=CC=C2)C(=O)CCC(=O)O
) confirms the presence of the trifluoromethylphenyl ether group, the phenoxypropyl chain, and the terminal carboxylic acid [6].
Table 1: Identity Parameters of Fluoxetine Succinamic Acid
Property | Value | |
---|---|---|
Systematic Name | 4-[Methyl[3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]amino]-4-oxobutanoic acid | |
Molecular Formula | C21H22F3NO4 | |
Molecular Weight | 409.40 g/mol | |
CAS Registry Number | 1026723-45-4 | |
USP Designation | Fluoxetine Related Compound C | |
Purity (HPLC) | >95% | [3] [8] |
While single-crystal X-ray diffraction data for fluoxetine succinamic acid is not explicitly reported in the search results, its solid-state properties are characterized through complementary techniques. Powder X-ray diffraction (PXRD) and HPLC analyses confirm its crystallinity and purity (>95%) [3]. The molecule contains two hydrogen-bonding sites: the amide carbonyl (C=O) and the carboxylic acid (COOH), which facilitate supramolecular assembly.
The carboxylic acid group can act as both a hydrogen bond donor and acceptor, while the amide carbonyl serves as a hydrogen bond acceptor. This enables the formation of dimers or chains via O-H···O and N-H···O interactions, typical of carboxylic acid-containing pharmaceuticals [7]. The trifluoromethyl group may contribute to hydrophobic interactions or weak C-F···H contacts, though crystallographic validation is needed.
Table 2: Solid-State Characterization Data
Property | Observation | |
---|---|---|
Crystal Form | Neat crystalline solid | |
Hydrogen Bond Donors | 2 (COOH, N-H) | |
Hydrogen Bond Acceptors | 5 (carbonyl O, carboxylic O, ether O) | |
Storage Temperature | +4°C | |
Stability | Stable at room temperature (shipping conditions) | [3] [8] |
Fluoxetine succinamic acid fundamentally differs from fluoxetine hydrochloride cocrystals in bonding and stoichiometry:1. Bonding Nature:- Fluoxetine succinamic acid is a covalent derivative formed via amide linkage between fluoxetine’s secondary amine and succinic acid.- In contrast, fluoxetine hydrochloride cocrystals (e.g., with succinic/fumaric acid) are multi-component ionic crystals. Here, fluoxetine exists as a protonated cation (HCl salt), and succinic acid acts as a neutral coformer hydrogen-bonded to the chloride anion [4] [5].
Table 3: Structural Comparison with Fluoxetine HCl Cocrystals
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7